5-Bromo-2-fluorotoluene (Methyl D3)
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Description
5-Bromo-2-fluorotoluene (Methyl D3) is a chemical compound with the molecular formula C7H6BrF . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluorotoluene (Methyl D3) consists of a benzene ring with a bromine (Br), a fluorine (F), and a methyl (CH3) group attached . The molecular weight of this compound is 189.03 g/mol .Physical And Chemical Properties Analysis
5-Bromo-2-fluorotoluene (Methyl D3) is a liquid at 20 degrees Celsius . It has a molecular weight of 189.03 g/mol . The compound should be stored under inert gas and is sensitive to air .Safety And Hazards
5-Bromo-2-fluorotoluene (Methyl D3) is classified as a combustible liquid, and it may cause skin and eye irritation, as well as respiratory irritation . It should be handled with appropriate personal protective equipment, and any spills or residues should be disposed of in accordance with local regulations .
properties
IUPAC Name |
4-bromo-1-fluoro-2-(trideuteriomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYOKPNAXNAFU-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorotoluene (Methyl D3) |
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